p-Butoxybenzylidene p-heptylaniline

Overview

Description

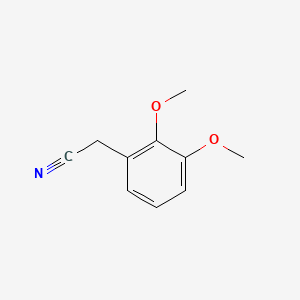

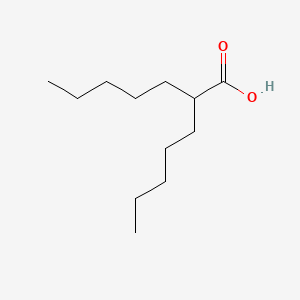

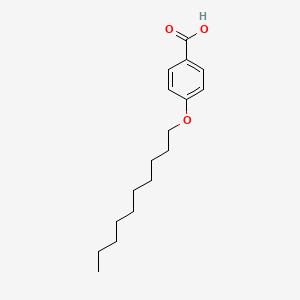

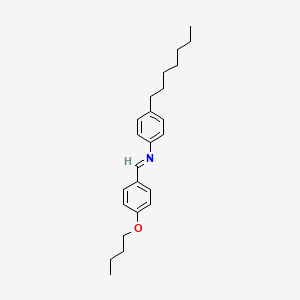

p-Butoxybenzylidene p-heptylaniline is a chemical compound with the molecular formula C24H33NO . It is a type of Schiff base liquid crystalline compound .

Molecular Structure Analysis

The molecular structure and conformational properties of p-Butoxybenzylidene p-heptylaniline have been examined using AM1 calculations . The compound shows a nematic phase and exhibits SmB, SmC, SmA, and nematic phases .

Physical And Chemical Properties Analysis

p-Butoxybenzylidene p-heptylaniline has a molecular weight of 351.5249 . Detailed physical and chemical properties such as boiling point, melting point, density, and others are not explicitly mentioned in the search results .

Scientific Research Applications

Liquid Crystal Research

p-Butoxybenzylidene p-heptylaniline is a Schiff base liquid crystalline compound . It has been used in the study of phase transitions and molecular ordering in liquid crystals . The compound exhibits a Smectic B phase, which is a type of liquid crystal phase characterized by a particular type of molecular ordering .

X-ray Diffraction Studies

This compound has been used in X-ray diffraction studies to compute the translational order parameter in the Smectic B phase . The results obtained from these studies provide insights into the molecular ordering present in its Smectic B phase .

Calorimetric Investigations

p-Butoxybenzylidene p-heptylaniline has been the subject of calorimetric investigations, particularly in the study of phase transitions in liquid crystals . These studies provide valuable information about the thermodynamic properties of the compound and its phase behavior .

NMR Studies

The compound has also been used in pulsed NMR studies to investigate molecular dynamics in liquid crystals . These studies provide insights into the behavior of molecules in different phases and under different conditions .

Density and Refractive Index Studies

Density and refractive index studies have been conducted on p-Butoxybenzylidene p-heptylaniline . These studies provide valuable information about the physical properties of the compound and its behavior in different phases .

Industrial Applications

Apart from scientific research, p-Butoxybenzylidene p-heptylaniline also finds applications in various industries . It is used in liquid crystal displays (LCDs), photonics, imaging technology, biomedical field, and in nanoscience and nanotechnology .

properties

IUPAC Name |

1-(4-butoxyphenyl)-N-(4-heptylphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO/c1-3-5-7-8-9-10-21-11-15-23(16-12-21)25-20-22-13-17-24(18-14-22)26-19-6-4-2/h11-18,20H,3-10,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFLHVDMHFOGCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276384, DTXSID601234541 | |

| Record name | Benzenamine, N-[(4-butoxyphenyl)methylene]-4-heptyl-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(4-Butoxyphenyl)methylene]-4-heptylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601234541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39777-19-0, 111458-13-0 | |

| Record name | N-[(4-Butoxyphenyl)methylene]-4-heptylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39777-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Butoxybenzylidene p-heptylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039777190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-[(4-butoxyphenyl)methylene]-4-heptyl-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(4-Butoxyphenyl)methylene]-4-heptylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601234541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the different liquid crystalline phases exhibited by p-Butoxybenzylidene p-heptylaniline (BBHA)?

A1: BBHA displays a rich polymorphism, exhibiting several liquid crystalline phases upon heating and cooling. These include the nematic phase, as well as smectic phases such as SmA, SmB, and SmC. [, ] The exact transition temperatures and phase sequence can be influenced by factors such as purity and experimental conditions.

Q2: How does the molecular structure of BBHA influence its liquid crystalline behavior?

A2: BBHA's structure consists of a rigid central core (benzylidene aniline) and flexible alkyl chains. The central core promotes molecular alignment, while the flexible chains influence the intermolecular spacing and packing. The length of the alkyl chains, particularly the butoxy chain, plays a crucial role in determining the specific smectic phases observed. []

Q3: Has BBHA been studied in binary mixtures with other liquid crystalline compounds, and if so, what interesting properties have been observed?

A3: Yes, researchers have explored the behavior of BBHA in binary mixtures. For instance, when combined with cholesteryl nanonate (CN), the mixture exhibits fascinating phases like the twisted grain boundary (TGB) phase and the re-entrant smectic-C (ReSmC) phase. [, ] These phases arise from the interplay between the differing molecular shapes and interactions of BBHA and CN.

Q4: What analytical techniques have been employed to study the structural and physical properties of BBHA?

A4: Several techniques have been used to investigate BBHA. X-ray diffraction studies have helped determine the microstructural parameters and molecular ordering within different phases. [] Optical studies, including measurements of optical density, have been used to characterize phase transitions and their temperature dependence. [] Additionally, electrical conductivity measurements provide insights into the charge transport properties of BBHA. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.